molecular formula C24H17ClF3N5O2S B2999089 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-84-6

7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2999089
CAS No.: 893788-84-6
M. Wt: 531.94
InChI Key: QEMXPFNMTKHZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 7-chloro substituent, a 4-ethylphenyl sulfonyl group at position 3, and a 3-(trifluoromethyl)phenyl amine at position 3.

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N5O2S/c1-2-14-6-9-18(10-7-14)36(34,35)23-22-30-21(29-17-5-3-4-15(12-17)24(26,27)28)19-13-16(25)8-11-20(19)33(22)32-31-23/h3-13H,2H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMXPFNMTKHZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel synthetic derivative belonging to the quinazoline class of compounds. Quinazolines have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Chloro group at the 7-position
  • Sulfonyl group linked to a 4-ethylphenyl moiety
  • Trifluoromethyl group attached to a phenyl ring at the N-position
  • Triazole ring fused with the quinazoline framework

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound was tested against various bacterial strains using the disc diffusion method and minimum inhibitory concentration (MIC) assays. Results indicated that it exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro against several cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM for different cell lines. Notably, it showed selective activity against breast cancer (MCF-7) and lung cancer (A549) cells:

Cell LineIC50 (µM)
MCF-710
A5498
HeLa15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vivo studies using a carrageenan-induced paw edema model indicated a significant reduction in edema size compared to control groups. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives highlighted that modifications at the sulfonamide position significantly enhanced antibacterial activity. The tested compound outperformed traditional antibiotics like penicillin against resistant strains .
  • Case Study on Cancer Cell Lines : Another investigation focused on the cytotoxic effects of various quinazoline derivatives, including our compound, showed that those with trifluoromethyl substitutions had enhanced activity against multidrug-resistant cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Sulfonyl Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 7-Chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-ethylphenyl 3-(trifluoromethyl)phenyl C27H20ClF3N6O2S 592.99 (calculated) High lipophilicity; strong electron-withdrawing effects from CF3 group
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-isopropylphenyl C24H20ClN5O2S 477.97 Moderate lipophilicity; isopropyl group may enhance metabolic stability
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylphenyl 4-methylbenzyl C26H24N6O2S 492.57 (calculated) Steric hindrance from dimethyl groups; potential for reduced binding affinity
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenyl 2-methoxy-5-methylphenyl C26H24N6O3S 508.57 (calculated) Methoxy group increases polarity; may improve water solubility
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-fluorophenyl 4-methoxybenzyl C23H17ClFN5O 433.90 Fluorine enhances electronegativity; methoxy group impacts pharmacokinetics

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization of quinazoline precursors and sulfonylation. For example, a related quinazoline derivative was synthesized via Fe-mediated reduction of nitro intermediates followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) . Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (e.g., ESI-MS) to confirm regiochemistry and purity .

Q. What spectroscopic techniques validate the structural integrity of the compound?

1H^1 \text{H}-NMR (e.g., δ 7.87 ppm for aromatic protons), 19F^{19} \text{F}-NMR (for trifluoromethyl groups), and IR spectroscopy (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) are critical. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Q. What safety protocols are recommended for handling this compound?

Follow GHS guidelines: use PPE (gloves, lab coat), avoid ignition sources (P210), and store in a dry, sealed container at 2–8°C. Refer to safety codes such as P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions are read") .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the triazoloquinazoline core?

Systematic optimization via Design of Experiments (DoE) is effective. Variables include temperature (70–100°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (24–72 hours). demonstrates that prolonged heating (72 hours) with excess amine improves nucleophilic substitution efficiency . Purification via gradient elution column chromatography (e.g., ethyl acetate/hexane) enhances yield .

Q. What strategies mitigate instability during storage or biological assays?

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) monitored by HPLC. Lyophilization or formulation with stabilizers (e.g., cyclodextrins) may prevent degradation. highlights sensitivity to moisture, necessitating desiccants in storage .

Q. How does the sulfonyl group influence pharmacokinetic properties?

The sulfonyl group enhances metabolic stability by reducing oxidative metabolism. It may also improve solubility via polar interactions, as seen in similar sulfonamide-containing drugs . In silico ADMET predictions (e.g., LogP, plasma protein binding) can quantify these effects.

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

Q. How can structural modifications enhance selectivity for a target enzyme?

Structure-activity relationship (SAR) studies can explore:

  • Trifluoromethylphenyl group: Modulates lipophilicity and steric bulk ( ).
  • Sulfonyl substituents: Adjust electron-withdrawing effects to fine-tune binding affinity.
  • Triazole ring: Replace with bioisosteres (e.g., imidazole) to probe hydrogen-bonding interactions .

Q. What computational methods predict target binding modes?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) model interactions with active sites. highlights the role of trifluoromethyl groups in hydrophobic pocket engagement, guiding pose refinement .

Q. How are synthetic impurities identified and controlled?

By-products (e.g., des-chloro derivatives or incomplete sulfonylation products) are detected via LC-MS and quantified using HPLC with UV/Vis detection. emphasizes gradient elution (0–100% ethyl acetate in hexane) for resolving closely related impurities .

Methodological Notes

  • Experimental Design : Use orthogonal analytical techniques (e.g., NMR + HRMS) for structural confirmation.
  • Data Contradictions : Conflicting solubility data may arise from polymorphic forms; characterize via XRPD or DSC .
  • Advanced Purification : Preparative HPLC with C18 columns resolves stereoisomers or regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.